

An In-depth Technical Guide to the Solubility and Stability of N9-Isopropylolomoucine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N9-Isopropylolomoucine	
Cat. No.:	B1666366	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **N9-Isopropylolomoucine**, a potent cyclin-dependent kinase (CDK) inhibitor. Understanding these fundamental physicochemical properties is critical for the successful design and execution of preclinical and clinical studies, ensuring accurate and reproducible results in drug discovery and development. This document outlines solubility data in various solvents, details on stability under different conditions, and standardized experimental protocols for characterization.

Physicochemical Properties of N9-Isopropylolomoucine

N9-Isopropylolomoucine (2-(2'-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine) is a second-generation derivative of olomoucine, exhibiting increased potency and selectivity as a CDK inhibitor. Its chemical structure, featuring a purine core with bulky hydrophobic substituents, dictates its solubility and stability characteristics.

Chemical Structure:

• IUPAC Name: 2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol

Molecular Formula: C₁₇H₂₂N₆O

Molecular Weight: 326.40 g/mol

Solubility Profile

The solubility of **N9-Isopropylolomoucine** is a critical parameter for the preparation of stock solutions and formulations for in vitro and in vivo studies. Due to its predominantly hydrophobic nature, it exhibits poor aqueous solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **N9-Isopropylolomoucine** in various solvents. It is important to note that while data in DMSO is readily available from commercial suppliers, quantitative data in other common laboratory solvents is not extensively published. The data for ethanol, methanol, water, and PBS are therefore presented as estimations based on the behavior of structurally similar purine analogues and general principles of solubility. Researchers are strongly encouraged to determine the empirical solubility in their specific experimental systems.

Solvent	Temperature	Solubility (mg/mL)	Molar Solubility (mM)	Notes
Dimethyl Sulfoxide (DMSO)	Room Temperature	50[1]	153.19[<u>1</u>]	Ultrasonic treatment may be required to achieve complete dissolution.[1]
Ethanol	Room Temperature	<1	< 3	Estimated; expected to be sparingly soluble.
Methanol	Room Temperature	<1	< 3	Estimated; expected to be sparingly soluble.
Water	Room Temperature	< 0.1	< 0.3	Estimated; practically insoluble.
Phosphate- Buffered Saline (PBS, pH 7.4)	Room Temperature	< 0.1	< 0.3	Estimated; practically insoluble.

Stability Profile

The stability of **N9-Isopropylolomoucine** in both solid and solution form is crucial for ensuring the integrity and potency of the compound throughout its lifecycle, from storage to experimental use.

Storage and Long-Term Stability

The following table outlines the recommended storage conditions and expected long-term stability of **N9-Isopropylolomoucine**.

Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	3 years	Protect from light and moisture.
Solid (Powder)	4°C	2 years	For shorter-term storage.
In DMSO	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles.
In DMSO	-20°C	1 month	For short-term working stocks.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific forced degradation data for **N9-Isopropylolomoucine** is not publicly available, the following sections outline the expected degradation pathways based on the chemistry of purine analogues and provide a general protocol for conducting such studies.

Expected Degradation Pathways:

- Hydrolysis: The purine ring system can be susceptible to cleavage under harsh acidic or basic conditions. The ether linkage in the side chain is also a potential site for hydrolysis.
- Oxidation: The electron-rich purine ring is prone to oxidation, which can lead to the formation of N-oxides or ring-opened products.
- Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.
- Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of **N9-Isopropylolomoucine**.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium concentration of **N9-Isopropylolomoucine** in a saturated solution of a given solvent.

Materials:

- N9-Isopropylolomoucine (solid powder)
- Solvents of interest (e.g., DMSO, ethanol, water, PBS)
- Glass vials with screw caps
- · Orbital shaker or rotator
- Centrifuge
- Syringe filters (0.22 μm)
- · High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

- Add an excess amount of solid N9-Isopropylolomoucine to a glass vial containing a known volume of the solvent.
- Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
- Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, visually confirm the presence of undissolved solid.

- Centrifuge the samples to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant and filter it through a 0.22 μm syringe filter.
- Dilute the filtrate with a suitable mobile phase and analyze the concentration of N9-Isopropylolomoucine using a validated HPLC method.
- Perform the experiment in triplicate.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is required to separate **N9-Isopropylolomoucine** from its potential degradation products. The following method is a starting point based on methods used for the related compound, roscovitine, and should be optimized and validated for **N9-Isopropylolomoucine**.

Chromatographic Conditions (starting point):

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size)
- Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid).
- Gradient Program:

0-5 min: 20% Acetonitrile

5-20 min: 20% to 80% Acetonitrile (linear gradient)

o 20-25 min: 80% Acetonitrile

25-30 min: Re-equilibration to 20% Acetonitrile

Flow Rate: 1.0 mL/min

- Detection Wavelength: 292 nm (based on the UV absorbance maximum of similar purine analogues)
- Injection Volume: 10 μL

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

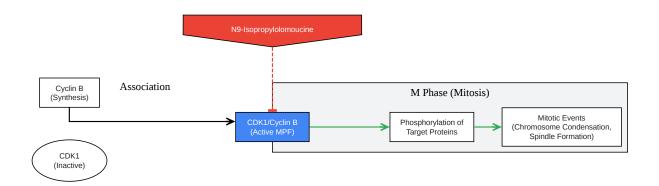
Objective: To identify the degradation products of **N9-Isopropylolomoucine** under various stress conditions.

Materials:

- N9-Isopropylolomoucine
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (LC-MS)

Procedure:

- Acid Hydrolysis: Dissolve N9-Isopropylolomoucine in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Dissolve **N9-Isopropylolomoucine** in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidative Degradation: Dissolve **N9-Isopropylolomoucine** in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Expose solid **N9-Isopropylolomoucine** to 80°C for 48 hours.
- Photolytic Degradation: Expose a solution of N9-Isopropylolomoucine and the solid compound to a light source that provides an overall illumination of not less than 1.2 million

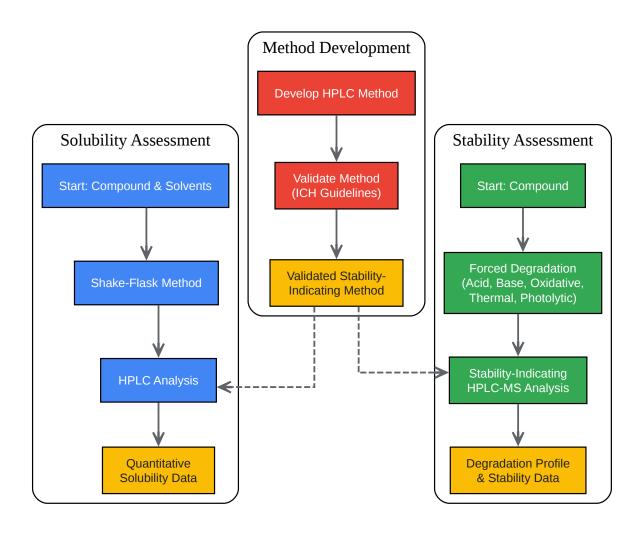


lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.

 At appropriate time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method.

Visualizations Signaling Pathway

N9-Isopropylolomoucine primarily exerts its biological effects by inhibiting cyclin-dependent kinases, key regulators of the cell cycle. A major target is the CDK1/Cyclin B complex, which is essential for the G2/M transition and entry into mitosis.


Click to download full resolution via product page

CDK1/Cyclin B Signaling Pathway Inhibition

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of the solubility and stability of a compound like **N9-Isopropylolomoucine**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility and Stability of N9-Isopropylolomoucine]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1666366#solubility-and-stability-of-n9-isopropylolomoucine-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com